![molecular formula C10H11NO3S2 B2812458 N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034439-78-4](/img/structure/B2812458.png)
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.32. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is characterized by a thiophene ring attached to a furan ring via a methylene bridge, and a methanesulfonamide group attached to the methylene bridge.Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, have been investigated as corrosion inhibitors in industrial chemistry. Their ability to protect metal surfaces from corrosion makes them valuable for applications in materials science and engineering .
Organic Semiconductors
The thiophene ring system plays a crucial role in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated structure of thiophenes allows for efficient charge transport, making them essential components in electronic devices .
Pharmacological Properties
Thiophene-based compounds exhibit diverse pharmacological properties. Some examples include:
- Anticancer Activity : Certain thiophene derivatives have demonstrated anticancer effects, making them potential candidates for drug development .
- Anti-Inflammatory Effects : Thiophenes may modulate inflammatory pathways, offering therapeutic possibilities .
- Antimicrobial Properties : Researchers have explored thiophenes as antimicrobial agents .
- Antihypertensive and Anti-Atherosclerotic Effects : These compounds have shown promise in managing hypertension and atherosclerosis .
Drug Examples
Two notable drugs with thiophene frameworks are:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Methods
Various synthetic methods lead to thiophene derivatives. These include:
Urease Inhibition
While not directly related to our compound, furan derivatives have been tested for urease inhibitory activity. Considering the structural similarity between furan and our compound, exploring its potential in this field could be interesting .
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide. Given the interest in thiophene-based analogs for their biological activity , this compound could be a promising candidate for further investigation.
properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-16(12,13)11-6-9-2-3-10(14-9)8-4-5-15-7-8/h2-5,7,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBUDEIFGXFTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide |
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